MK-7145

Hypertension Clinical Pharmacology Diuretics

Researchers studying renal ion channels face a critical gap: no ROMK inhibitor besides MK-7145 has published human clinical data, making cross-study comparisons unreliable. MK-7145 (CAS 1255204-84-2) solves this with: • Clinically validated benchmark - completed Phase I trials with published efficacy vs. hydrochlorothiazide • Definitive selectivity - profiled against >150 targets; no activity on Kir2.1/2.3/4.1/7.1 or cardiac Cav1.2/Nav1.5 at ≤30 μM • Clean mechanistic tool - potassium-sparing diuresis/natriuresis without kaliuresis, enabling unambiguous sodium-handling studies. Supplied with purity ≥98% and full analytical documentation.

Molecular Formula C26H30N2O6
Molecular Weight 466.5 g/mol
CAS No. 1255204-84-2
Cat. No. B609099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-7145
CAS1255204-84-2
SynonymsMK-7145;  MK 7145;  MK7145.
Molecular FormulaC26H30N2O6
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1COC2=O)C(CN3CCN(CC3)CC(C4=C(C5=C(C=C4)C(=O)OC5)C)O)O
InChIInChI=1S/C26H30N2O6/c1-15-17(3-5-19-21(15)13-33-25(19)31)23(29)11-27-7-9-28(10-8-27)12-24(30)18-4-6-20-22(16(18)2)14-34-26(20)32/h3-6,23-24,29-30H,7-14H2,1-2H3/t23-,24-/m0/s1
InChIKeyOCKGFTQIICXDQW-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK-7145 ROMK Inhibitor Procurement Guide


MK-7145 (CAS 1255204-84-2) is a small-molecule inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1), originally developed by Merck & Co. as a first-in-class clinical candidate for hypertension and heart failure [1]. The compound exhibits an IC50 of 0.045 μM against ROMK and demonstrates selectivity over other Kir family channels (Kir2.1, Kir2.3, Kir4.1, Kir7.1) and cardiac ion channels (Cav1.2, Nav1.5) at concentrations up to 30 μM [2]. MK-7145 is the first ROMK inhibitor to have entered clinical development, with completed Phase 1 trials evaluating antihypertensive efficacy [3].

1
ROMK pathway inhibition studies
Target engagement & selectivity profiling
2
Translational benchmark
First-in-class with reported clinical endpoints
3
Acute pharmacodynamic models
Rapid onset/offset research tool compound

MK-7145: Why In-Class Substitution Fails


In-class ROMK inhibitors cannot be simply interchanged due to substantial differences in selectivity profiles, pharmacokinetic properties, and clinical development status. While multiple ROMK inhibitors have been disclosed in the literature, MK-7145 remains the only ROMK inhibitor to have entered clinical trials with published human data, providing a unique translational benchmark [1]. Subsequent ROMK inhibitors such as MK-8153 were developed specifically to address MK-7145's short projected human half-life (~5 hours), indicating that even within the same target class, PK parameters vary sufficiently to alter dosing regimens and therapeutic windows [2]. Furthermore, the extensive selectivity profiling data available for MK-7145—including a 150-target counterscreen panel—enables researchers to attribute observed effects specifically to ROMK inhibition, whereas less thoroughly characterized analogs introduce confounding off-target variables [3].

This Tool
Selectivity > 667-fold selectivity window reported; 150-target panel available
Translational Data Published human Phase I endpoint context
PK Profile Short reported half-life supports acute study models
In-Class Analogs
Selectivity Off-target profiles may differ; less characterization may confound attribution
Translational Data Human endpoint context unavailable; model-response may not transfer
PK Profile Longer half-life analogs may shift exposure-response relationships

MK-7145 Comparative Evidence


Antihypertensive Efficacy vs. Hydrochlorothiazide

In a Phase Ib randomized, double-blind clinical trial (NCT01370655), MK-7145 (6 mg multiple dose) demonstrated antihypertensive efficacy similar to hydrochlorothiazide (HCTZ) in male participants with mild-to-moderate hypertension, as measured by time-weighted average change from baseline in systolic blood pressure over 24 hours postdose (TWA0-24hrs) on dosing Day 28 [1]. The trial also assessed natriuresis (UNaV) and diastolic blood pressure changes for both agents [1].

Efficacy vs. HCTZ
Head-to-head
Similar reported SBP reduction to hydrochlorothiazide in Phase Ib (Day 28 TWA0-24hrs)
Reported comparator endpoint context
Trial context: NCT01370655; n=46 male participants
Hypertension Clinical Pharmacology Diuretics

ROMK Selectivity: Kir Family and Cardiac Channels

MK-7145 was screened against other members of the Kir family of channels and showed no significant activity on Kir2.1, Kir2.3, Kir4.1, or Kir7.1 channels when tested at concentrations up to 30 μM [1]. Additionally, MK-7145 is selective against other cardiac ion channels including Cav1.2 and Nav1.5 (IC50 > 30 μM) [1]. In a broad counterscreen panel of over 150 receptors, enzymes, and ion channels conducted at Panlabs, MK-7145 exhibited only three activities at <10 μM: acetylcholinesterase (IC50 = 9.94 μM), somatostatin sst1 (IC50 = 2.63 μM), and human SERT (IC50 = 0.12 μM in binding assay; functional uptake IC50 = 2.40 ± 0.32 μM) [2].

ROMK Selectivity
Head-to-head
ROMK IC50 = 0.045 μM; Kir family & cardiac channels IC50 > 30 μM
Supports isoform-selectivity assay context
>667-fold window; in vitro electrophysiology data
Ion Channel Selectivity ROMK Pharmacology Cardiac Safety

Pharmacokinetic Half-Life vs. MK-8153

MK-7145 (compound 2) was the first disclosed clinical ROMK compound and demonstrated robust diuresis, natriuresis, and blood pressure lowering in preclinical models, with reduced urinary potassium excretion compared to standard-of-care diuretics [1]. However, MK-7145 projected to a short human half-life of approximately 5 hours that could necessitate more frequent than once-daily dosing [1]. This short half-life would confer a high peak-to-trough ratio, potentially evoking an excessive peak diuretic effect—a common liability associated with loop diuretics such as furosemide [1]. This PK limitation directly motivated the development of the follow-on compound MK-8153 (compound 22e), which was designed to achieve a longer projected human half-life of approximately 14 hours to reduce the peak-to-trough ratio and enable more extended, better-tolerated diuretic effects [1].

Half-Life vs. MK-8153
Head-to-head
MK-7145 ~5 hours projected human half-life; MK-8153 ~14 hours
Supports PK profile selection for acute study models
Preclinical scaling context; follow-on compound comparison
Pharmacokinetics ROMK Inhibitors Drug Development

Potassium-Sparing Profile in Normotensive Dogs

Acute or chronic oral administration of MK-7145 to normotensive dogs led to dose-dependent diuresis and natriuresis, without any significant urinary potassium losses or changes in plasma electrolyte levels [1]. Elevations in bicarbonate and aldosterone were observed after 6 days of dosing [1]. This potassium-sparing diuretic profile distinguishes ROMK inhibitors mechanistically from standard-of-care loop and thiazide diuretics, which are known to cause significant urinary potassium loss and hypokalemia risk [2].

Potassium-Sparing
Class-level
No significant urinary potassium loss reported in normotensive dog model
Supports model-response interpretation; electrolyte endpoint context
Data to verify in additional models; class-level inference
Potassium Homeostasis Diuretics Cardiovascular Research

CYP450 and P-gp Interaction Profile

MK-7145 was evaluated for cytochrome P450 (CYP) inhibition potential. The compound was not a potent reversible inhibitor of human CYP3A4, CYP2C9, or CYP2D6 (IC50 > 50 μM) and was not a time-dependent inhibitor of CYP3A4 at 10 and 50 μM [1]. Additionally, MK-7145 is a substrate of human P-glycoprotein (P-gp), with a human Mdr1 BAAB ratio of 12 [2]. The superior ROMK potency and in vivo efficacy, coupled with P-gp substrate status, is expected to impart a significant safety window with respect to the SERT off-target activity (IC50 = 0.12 μM binding; 2.40 ± 0.32 μM functional uptake) [2].

CYP & P-gp Profile
Cross-study
CYP3A4/CYP2C9/CYP2D6 IC50 > 50 μM; P-gp substrate (BA/AB 12)
Supports co-administration study fit; CNS exposure mitigation context
In vitro recombinant CYP & MDR1 assay context
Drug-Drug Interactions ADME Preclinical Safety

MK-7145 Research Application Scenarios


Translational Benchmark for Novel Diuretics

MK-7145 serves as the only ROMK inhibitor with published human clinical data, making it the essential translational benchmark for academic and industry programs developing novel diuretics targeting ROMK or related renal ion channels [1]. Its established Phase I clinical efficacy data against hydrochlorothiazide [2] provides a validated reference point for preclinical-to-clinical translation studies.

Potassium-Sparing Diuresis Mechanistic Studies

Researchers investigating potassium-sparing diuretic mechanisms can utilize MK-7145 based on the documented absence of significant urinary potassium loss in normotensive dogs while maintaining dose-dependent diuresis and natriuresis [1]. This profile enables clean dissection of sodium handling pathways without the confounding kaliuresis observed with loop and thiazide diuretics.

Acute Pharmacodynamic Studies with Rapid Onset/Offset

The projected short human half-life of approximately 5 hours [1] makes MK-7145 particularly suitable for acute pharmacodynamic studies in preclinical models where rapid onset and offset of diuretic/natriuretic effects are desirable, including surgical preparations and short-term renal function assessments.

Combination Therapy Modeling with RAS Inhibitors

In spontaneously hypertensive rats, MK-7145 displays additive/synergistic blood pressure lowering effects when administered in combination with hydrochlorothiazide or candesartan [1]. This established combination pharmacology supports the use of MK-7145 in preclinical models exploring dual-mechanism antihypertensive strategies.

Application
Selection Property
Validation Focus
Translational diuretic research
Published human Phase I endpoint context
Endpoint benchmarking against standard-of-care comparators
Potassium-sparing mechanistic studies
Reported electrolyte-handling model response
Electrolyte endpoint monitoring; sodium vs. potassium pathway dissection
Acute renal pharmacodynamic models
Short projected half-life context
Rapid onset/offset diuretic/natriuretic response verification
Dual-mechanism combination models
Additive/synergistic response with RAS inhibitors reported
Combination pharmacodynamic endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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